molecular formula C10H11Cl2N3 B14659376 5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine CAS No. 52157-32-1

5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14659376
CAS No.: 52157-32-1
M. Wt: 244.12 g/mol
InChI Key: YHYIPNSCIALSTN-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is a synthetic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group attached to an imidazole ring, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-dichlorobenzylamine with methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole compounds with various functional groups.

Scientific Research Applications

5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

52157-32-1

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-1-methyl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C10H11Cl2N3/c1-15-8(5-14-10(15)13)9-6(11)3-2-4-7(9)12/h2-4,8H,5H2,1H3,(H2,13,14)

InChI Key

YHYIPNSCIALSTN-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C1N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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